molecular formula C8H10O3 B164391 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid CAS No. 135357-67-4

3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid

Cat. No. B164391
CAS RN: 135357-67-4
M. Wt: 154.16 g/mol
InChI Key: TUYAYQSYGXMTGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, also known as (1R,2S,4R)-3-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid, is a cyclic amino acid that has gained attention in the scientific community for its potential use in drug development. This compound is a tricyclic lactam that contains a unique bicyclic system that is not commonly found in other amino acids. In 2.1.02,4]octane-6-carboxylic acid, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.

Mechanism of Action

The mechanism of action of 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid is not fully understood. However, it is believed that this compound may act as a modulator of certain receptors in the brain. Specifically, it has been shown to bind to the GABA-B receptor, which is involved in the regulation of neurotransmitter release. This binding may lead to changes in the activity of the receptor, which could have downstream effects on neurotransmitter release and neuronal activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid are still being studied. However, preliminary studies have shown that this compound may have anxiolytic and anticonvulsant effects. These effects are likely due to the compound's ability to bind to the GABA-B receptor, which is involved in the regulation of anxiety and seizure activity.

Advantages and Limitations for Lab Experiments

One advantage of using 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid in lab experiments is its unique bicyclic system, which could make it a valuable tool for studying certain receptors in the brain. However, the synthesis of this compound is moderately difficult, which could limit its use in large-scale experiments. Additionally, the mechanism of action of this compound is not fully understood, which could make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid. One area of interest is the development of analogs of this compound that may have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in drug development. Finally, more research is needed to determine the safety and toxicity of this compound, which will be important for its eventual use in humans.

Synthesis Methods

The synthesis of 3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid involves the cyclization of a dipeptide precursor. The precursor is first prepared by coupling two amino acids, namely alanine and proline, using standard peptide coupling methods. The resulting dipeptide is then cyclized under acidic conditions to form the tricyclic lactam. The yield of this synthesis method is moderate, but the product can be purified using standard chromatographic techniques.

Scientific Research Applications

3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid has been shown to have potential applications in drug development. The unique bicyclic system of this compound makes it an interesting target for medicinal chemists to explore. Preliminary studies have shown that this compound can act as a ligand for certain receptors in the brain, which could have implications for the treatment of neurological disorders.

properties

CAS RN

135357-67-4

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

3-oxatricyclo[3.2.1.02,4]octane-6-carboxylic acid

InChI

InChI=1S/C8H10O3/c9-8(10)5-2-3-1-4(5)7-6(3)11-7/h3-7H,1-2H2,(H,9,10)

InChI Key

TUYAYQSYGXMTGC-UHFFFAOYSA-N

SMILES

C1C2CC(C1C3C2O3)C(=O)O

Canonical SMILES

C1C2CC(C1C3C2O3)C(=O)O

synonyms

3-Oxatricyclo[3.2.1.02,4]octane-6-carboxylicacid,[1R-(1alpha,2beta,4beta,5alpha,6alpha)]-(9CI)

Origin of Product

United States

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